"3-(4-Fluorophenyl)isoxazol-5-amine" fundamental properties
"3-(4-Fluorophenyl)isoxazol-5-amine" fundamental properties
An In-Depth Technical Guide to 3-(4-Fluorophenyl)isoxazol-5-amine: Properties, Synthesis, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)isoxazol-5-amine, a heterocyclic amine of significant interest in medicinal and materials chemistry. The isoxazole scaffold is a well-established "privileged structure" in drug discovery, known for its versatile biological activities.[1][2] This document, intended for researchers and drug development professionals, details the compound's fundamental properties, provides a validated synthesis protocol with mechanistic insights, and explores its reactivity and diverse applications. By synthesizing data from established chemical suppliers and the scientific literature, this whitepaper serves as a core resource for leveraging this valuable synthetic building block.
Introduction: The Isoxazole Scaffold in Modern Chemistry
Isoxazoles, a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are foundational moieties in pharmaceutical chemistry.[3] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors allow them to interact with a wide array of biological targets.[4] This versatility has led to the incorporation of the isoxazole ring into numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1][3] The strategic placement of functional groups on the isoxazole core, such as the fluorophenyl and amine groups in the title compound, allows for fine-tuning of pharmacokinetic profiles, enhancement of binding affinity, and exploration of new therapeutic avenues.[5] 3-(4-Fluorophenyl)isoxazol-5-amine serves as a key intermediate, providing a reactive handle for the construction of more complex molecular architectures targeting diseases ranging from cancer to neurological disorders.[2][6]
Molecular Identity and Physicochemical Properties
The precise identification and characterization of a chemical entity are paramount for reproducible scientific investigation. 3-(4-Fluorophenyl)isoxazol-5-amine is defined by its unique combination of a fluorinated aromatic ring and a primary amine on the isoxazole core.
Caption: General workflow for the synthesis of 3-(4-Fluorophenyl)isoxazol-5-amine.
Detailed Experimental Protocol
This protocol is adapted from a literature procedure and should be performed by trained personnel with appropriate safety precautions. [7] Reagents and Equipment:
-
(4-Fluorobenzoyl)acetonitrile (10 g, 0.063 mol)
-
Hydroxylamine hydrochloride (18.3 g, 0.263 mol)
-
Sodium acetate (24 g, 0.293 mol)
-
Ethyl alcohol (200 mL)
-
Deionized water (200 mL)
-
500 mL round-bottom flask with reflux condenser
-
Standard extraction and recrystallization glassware
-
Diethyl ether, Hexane, Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: Combine (4-Fluorobenzoyl)acetonitrile (10 g) and ethyl alcohol (200 mL) in a 500 mL round-bottom flask.
-
Reagent Addition: In a separate beaker, dissolve sodium acetate (24 g) and hydroxylamine hydrochloride (18.3 g) in deionized water (200 mL). Add this aqueous solution portion-wise to the stirred ethanolic mixture in the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for three days. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Workup: After cooling the mixture to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. An oily layer may form.
-
Extraction: Transfer the residue to a separatory funnel and extract thoroughly with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL).
-
Drying and Isolation: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting orange crude solid from a diethyl ether/hexane solvent system to yield pure 3-(4-Fluorophenyl)isoxazol-5-amine as crystals (m.p. 98-99 °C). [7]
Spectral Characterization
Full spectral analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra for this exact compound are not readily available in public repositories, the expected characteristics can be reliably predicted based on data from closely related analogues. [8][9][10] Table 3: Expected Spectral Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Aromatic Protons (Phenyl): Two sets of doublets or multiplets in the δ 7.0-8.0 ppm range, showing coupling patterns characteristic of a 1,4-disubstituted ring. - Isoxazole Proton (H4): A singlet around δ 6.0-6.8 ppm. [9] - Amine Protons (NH₂): A broad singlet, typically between δ 4.0-6.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 115-165 ppm range. The carbon attached to fluorine will show a large ¹JCF coupling. - Isoxazole Carbons: C3 and C5 will appear downfield (~δ 160-170 ppm), while C4 will be more upfield (~δ 95-105 ppm). [8][9] |
| FT-IR (cm⁻¹) | - N-H Stretch: Doublet peak around 3300-3500 cm⁻¹ (primary amine). - C=N & C=C Stretch: Peaks in the 1500-1650 cm⁻¹ region. - C-F Stretch: A strong band around 1200-1250 cm⁻¹. - C-O Stretch: A band in the 1000-1300 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A strong peak at m/z = 178. - Fragmentation: Expect loss of CO, HCN, and fragmentation of the fluorophenyl ring. |
Chemical Reactivity and Applications
3-(4-Fluorophenyl)isoxazol-5-amine is a versatile intermediate due to its multiple reactive sites. Its synthetic utility is a cornerstone of its value to drug discovery programs.
Reactivity Profile
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Primary Amine: The 5-amino group is the most common site for derivatization. It readily undergoes acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of diverse side chains and linking to other molecular scaffolds. [11]* Isoxazole Ring: The ring is generally stable but can be susceptible to cleavage under harsh reductive or basic conditions. This property is sometimes exploited in synthesis to unmask β-hydroxy ketone functionalities.
-
Fluorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the fluorine atom is deactivating. The fluorine atom itself enhances metabolic stability and can improve membrane permeability and binding affinity of the final drug molecule. [6]
Caption: Reactivity and derivatization potential in drug discovery.
Applications
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Pharmaceutical Development: This compound is a key building block for synthesizing targeted therapies. Its derivatives have been explored as anti-cancer, anti-inflammatory, and neuroprotective agents. [3][6]The fluorophenyl moiety is particularly valuable for developing kinase inhibitors and other enzyme-targeted drugs.
-
Agrochemicals: The isoxazole core is present in some pesticides and herbicides. This amine provides a scaffold for developing new, more effective agrochemicals. [12]* Materials Science: The compound can be incorporated into polymer backbones to modify properties such as thermal stability and mechanical strength. [6]* Diagnostic Tools: Researchers are investigating its use in creating fluorescent probes and other diagnostic agents for disease detection. [12]
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. 3-(4-Fluorophenyl)isoxazol-5-amine is classified as harmful if swallowed.
Table 4: GHS Hazard Information
| Parameter | Value | Reference(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [13] |
| Signal Word | Warning | [13] |
| Hazard Statement | H302: Harmful if swallowed | [14] |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 | [14]|
Handling and PPE:
-
Use in a well-ventilated area or fume hood. [15]* Avoid dust formation and inhalation. [15]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. * Wash hands thoroughly after handling. [15] Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [16]* Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids. [15][16]
Conclusion
3-(4-Fluorophenyl)isoxazol-5-amine is a high-value chemical intermediate with a strategic position in the landscape of modern drug discovery and materials science. Its robust synthesis, versatile reactivity, and the proven biological significance of the isoxazole scaffold make it an indispensable tool for chemists. This guide has consolidated the core technical information required to effectively and safely utilize this compound, providing a foundation for innovation in both academic and industrial research settings.
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Cas 925005-35-2, 3-AMINO-5-(4-FLUOROPHENYL)ISOXAZOLE . LookChem. [Link]
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Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE . PrepChem.com. [Link]
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Safety Data Sheet . International-Epoxy. [Link]
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3-(4-Fluorophenyl)isoxazol-5-amine . Napier University. [Link]
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{[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride . Amerigo Scientific. [Link]
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Supporting information . The Royal Society of Chemistry. [Link]
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one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ . ijptonline.com. [Link]
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A review of isoxazole biological activity and present synthetic techniques . ResearchGate. [Link]
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Supporting Information . pubs.acs.org. [Link]
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Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . MDPI. [Link]
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Advances in isoxazole chemistry and their role in drug discovery . National Institutes of Health (NIH). [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides . Beilstein Journals. [Link]
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Advances in isoxazole chemistry and their role in drug discovery . RSC Publishing. [Link]
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5-isoxazolecarboxamide, 3-(4-fluorophenyl)-4,5-dihydro-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]- Spectrum . SpectraBase. [Link]
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM . ijpcbs.com. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . MDPI. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . National Institutes of Health (NIH). [Link]
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Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents . RSC Publishing. [Link]
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